molecular formula C9H11N5 B2872993 2-(2-Ethyl-2H-tetrazol-5-yl)aniline CAS No. 460334-66-1

2-(2-Ethyl-2H-tetrazol-5-yl)aniline

Cat. No.: B2872993
CAS No.: 460334-66-1
M. Wt: 189.222
InChI Key: ZIOGCKJSBKBXRS-UHFFFAOYSA-N
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Description

2-(2-Ethyl-2H-tetrazol-5-yl)aniline is a chemical compound with the molecular formula C9H11N5. It is characterized by the presence of a tetrazole ring attached to an aniline moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethyl-2H-tetrazol-5-yl)aniline typically involves the reaction of 2-ethyl-2H-tetrazole with aniline under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, which is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethyl-2H-tetrazol-5-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced aniline compounds, and substituted tetrazole derivatives. These products have their own unique properties and applications .

Scientific Research Applications

2-(2-Ethyl-2H-tetrazol-5-yl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Ethyl-2H-tetrazol-5-yl)aniline involves its interaction with specific molecular targets and pathways. The tetrazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2-Ethyl-2H-tetrazol-5-yl)aniline include:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern on the tetrazole ring, which can influence its reactivity and biological activity. This unique structure allows it to interact differently with molecular targets, leading to distinct properties and applications .

Properties

IUPAC Name

2-(2-ethyltetrazol-5-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5/c1-2-14-12-9(11-13-14)7-5-3-4-6-8(7)10/h3-6H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIOGCKJSBKBXRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1N=C(N=N1)C2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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